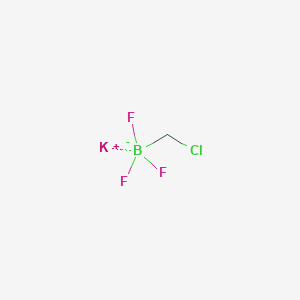

Potassium chloromethyltrifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;chloromethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BClF3.K/c3-1-2(4,5)6;/h1H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOWKRWAPHPRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BClF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of potassium chloromethyltrifluoroborate

An In-Depth Technical Guide to the Synthesis and Characterization of Potassium Chloromethyltrifluoroborate

Abstract

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic reagents in modern organic synthesis, prized for their enhanced stability and ease of handling compared to traditional boronic acids.[1][2] This guide provides a comprehensive technical overview of this compound (ClCH₂BF₃K), a versatile synthetic building block. We will detail a robust synthetic protocol, explore the critical characterization techniques required to verify its structure and purity, and discuss its applications as a precursor for a diverse array of functionalized organotrifluoroborates used in carbon-carbon and carbon-heteroatom bond-forming reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this valuable reagent.

Introduction: The Ascendancy of Organotrifluoroborates

The Suzuki-Miyaura cross-coupling reaction is a pillar of contemporary synthetic chemistry, enabling the efficient construction of C-C bonds.[1] Historically, boronic acids have been the workhorse nucleophiles in these transformations. However, their inherent limitations, including instability towards air and moisture and a propensity for protodeboronation, often complicate their storage, handling, and stoichiometric control in reactions.[1]

Potassium organotrifluoroborates have been developed as a highly effective solution to these challenges. These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, permitting indefinite storage without special precautions.[1][3][4] This stability simplifies experimental setup and often allows for the use of near-stoichiometric quantities of the reagent, enhancing the atom economy of the reaction.[1]

Among this class, potassium halomethyltrifluoroborates (XCH₂BF₃K) are particularly valuable as they serve as key intermediates.[3][5] Through nucleophilic substitution of the halide, they provide access to a vast library of novel, functionalized organotrifluoroborates that are otherwise difficult to synthesize.[4][6] This guide focuses specifically on this compound, a foundational reagent in this family.

Synthesis of this compound

While the syntheses of potassium bromo- and iodomethyltrifluoroborates are well-documented[3][4][7], the preparation of the chloro-analogue follows a similar and logical pathway. The core strategy involves the in situ generation of a chloromethyl carbanion equivalent, which is then trapped with an electrophilic trialkyl borate. The resulting boronate intermediate is subsequently converted to the stable trifluoroborate salt using potassium hydrogen fluoride (KHF₂).

Causality of Experimental Design

The chosen synthetic route is dictated by the need to control the reactivity of the organometallic intermediates.

-

Low Temperature (-78 °C): The initial reaction is conducted at -78 °C. This is critical because organolithium reagents like n-butyllithium (n-BuLi) are highly reactive and unstable at higher temperatures. The low temperature prevents premature decomposition of the reagent and minimizes side reactions, such as the elimination of lithium chloride from the chloromethyl lithium intermediate.

-

In Situ Generation: The chloromethyl carbanion is generated in situ from dichloromethane and n-BuLi. This avoids the isolation of the highly unstable and pyrophoric chloromethyl lithium.

-

Trialkyl Borate: Triisopropyl borate is used as the boron electrophile. The bulky isopropyl groups help to moderate the reactivity of the borate and the resulting boronate ester.

-

Potassium Hydrogen Fluoride (KHF₂): KHF₂ serves as a convenient, solid source of fluoride for converting the boronate ester to the trifluoroborate.[2] It is safer and easier to handle than gaseous or aqueous hydrogen fluoride. The reaction drives to the stable, often crystalline, tetracoordinate boron salt.[2]

Proposed Synthetic Workflow

The diagram below illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from analogous procedures for bromo- and iodomethyltrifluoroborates.[3][4]

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF) and dichloromethane. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Carbanion Formation: Slowly add n-BuLi (e.g., 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

-

Borate Addition: Add triisopropyl borate dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Fluorination: Cool the mixture to 0 °C in an ice bath. In a separate flask, prepare a saturated aqueous solution of KHF₂. Add the KHF₂ solution to the reaction mixture in one portion.

-

Isolation: Stir the resulting suspension vigorously for 1 hour at room temperature. Remove the solvents under reduced pressure.

-

Purification: Wash the resulting solid residue with cold acetone to remove organic impurities, followed by hot acetone to isolate the product. Dry the final white, crystalline solid under high vacuum to yield this compound.

Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical and Chemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Formula | CH₂BClF₃K | PubChem[8] |

| Molecular Weight | 156.38 g/mol | PubChem, Frontier Specialty Chemicals[8][9] |

| IUPAC Name | potassium;chloromethyl(trifluoro)boranuide | PubChem[8] |

| CAS Number | 1279123-64-6 | Frontier Specialty Chemicals[9] |

| Appearance | White crystalline solid | General knowledge of organotrifluoroborates |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of organotrifluoroborates.[10]

-

¹H NMR: A sharp singlet is expected for the two equivalent protons of the chloromethyl (Cl-CH₂ -B) group. The chemical shift will be influenced by the adjacent electronegative chlorine atom and the BF₃K moiety.

-

¹³C NMR: A single resonance is expected for the carbon of the chloromethyl (C H₂) group. The signal may appear broad due to coupling with the quadrupolar boron nucleus.[11]

-

¹⁹F NMR: The three equivalent fluorine atoms will give rise to a sharp signal. Due to the high sensitivity of the ¹⁹F nucleus, this is an excellent technique for analyzing potassium organotrifluoroborates.[10] The chemical shifts for these compounds typically fall in the range of -129 to -141 ppm.[11]

-

¹¹B NMR: The boron nucleus is expected to show a quartet due to coupling with the three attached fluorine atoms (¹JB-F). This provides direct evidence of the BF₃ group's integrity.[10][11]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by identifying the mass of the [CH₂BClF₃]⁻ anion.

| Technique | Expected Observation |

| ¹H NMR (DMSO-d₆) | Singlet for the CH₂ group. |

| ¹³C NMR (DMSO-d₆) | Single, potentially broad resonance for the CH₂ carbon. |

| ¹⁹F NMR | Sharp signal characteristic of the -BF₃⁻ group. |

| ¹¹B NMR | Quartet (due to ¹JB-F coupling). |

| HRMS (ESI-) | Accurate mass measurement of the [M-K]⁻ anion. |

Applications in Organic Synthesis

The primary utility of this compound stems from its role as a versatile electrophilic substrate for Sₙ2 reactions. The chloromethyl group is readily displaced by a wide range of nucleophiles, providing a powerful and direct route to novel, functionalized organotrifluoroborates.[3][4]

This two-step sequence—nucleophilic substitution followed by a Suzuki-Miyaura cross-coupling—enables unique synthetic disconnections.

Caption: Application of ClCH₂BF₃K as a synthetic intermediate.

Examples of Transformations:

-

Alkoxymethyltrifluoroborates: Reaction with various alkoxides (RO⁻) yields potassium alkoxymethyltrifluoroborates, which can be coupled with aryl chlorides to form benzyl ethers.[12]

-

Aminomethyltrifluoroborates: Displacement with secondary amines provides N,N-dialkylaminomethyltrifluoroborates, which are effective partners in coupling reactions to produce benzylic amines.[13]

-

Imidomethyltrifluoroborates: Nucleophiles like potassium phthalimide react to form potassium phthalimidomethyltrifluoroborate, a precursor for aminomethylation of aromatic substrates.[14]

-

Azidomethyltrifluoroborates: Substitution with sodium azide yields the azidomethyltrifluoroborate, a versatile intermediate for "click chemistry" reactions.[15]

Conclusion

This compound is a stable, easily handled, and synthetically valuable reagent. Its preparation, analogous to other halomethyltrifluoroborates, is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. Its true power lies in its ability to serve as a versatile platform for generating a multitude of functionalized organotrifluoroborates via nucleophilic substitution. This two-step synthetic strategy, culminating in a Suzuki-Miyaura cross-coupling, provides chemists with a powerful tool for forging complex molecular architectures, making it an indispensable reagent in modern drug discovery and materials science.

References

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. National Institutes of Health - National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. National Institutes of Health - National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. ACS Publications. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Europe PMC. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2005). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. [Link]

-

Frontier Specialty Chemicals (n.d.). This compound. [Link]

-

da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. National Institutes of Health - National Center for Biotechnology Information. [Link]

-

Molander, G. A., & Vincelette, J. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health - National Center for Biotechnology Information. [Link]

-

Dreher, S. D., et al. (2008). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. National Institutes of Health - National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal (n.d.). Potassium alkyltrifluoroborate synthesis. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS USE IN OXIDATION TO 1-NAPHTHOL. Organic Syntheses, 89, 323. [Link]

-

Molander, G. A., & Brown, A. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

da Silva, F. de A., & Menezes, P. H. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 6. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 7. Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. | Semantic Scholar [semanticscholar.org]

- 8. This compound | CH2BClF3K | CID 53243640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of potassium chloromethyltrifluoroborate

An In-Depth Technical Guide to Potassium Chloromethyltrifluoroborate: Properties, Reactivity, and Applications in Modern Synthesis

Introduction: A New Paradigm in Organoboron Chemistry

For decades, organoboron reagents have been mainstays in the synthetic chemist's toolbox, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, traditional reagents like boronic acids and their esters often present challenges, including sensitivity to air and moisture, and difficulties in purification and stoichiometric control.[1] The advent of potassium organotrifluoroborates has marked a significant advancement, offering a class of reagents that are crystalline, generally non-toxic, and exceptionally stable to both air and moisture.[2][3][4][5] This inherent stability allows them to be handled and stored without rigorous precautions, simplifying experimental protocols and enhancing reproducibility.[5]

This guide focuses on a particularly valuable member of this class: Potassium (chloromethyl)trifluoroborate (CAS No. 1279123-64-6). This reagent serves as a robust and versatile building block for the introduction of the functionalized chloromethyl moiety, a key precursor for a wide array of synthetic transformations. We will explore its fundamental physicochemical properties, provide expert guidance on its synthesis and safe handling, and detail its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science.

Section 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use. This compound is a white solid that offers significant advantages in handling and storage compared to its boronic acid counterparts.

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1279123-64-6 | [6][7][8] |

| Molecular Formula | CH₂BClF₃K | [6][8][9] |

| Molecular Weight | 156.38 g/mol | [6][9] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Purity | Typically ≥95% | [10] |

Stability and Storage

The defining feature of potassium organotrifluoroborates is their stability. The tetracoordinate boron center "protects" the carbon-boron bond from oxidation and hydrolysis, making the compound stable to air and moisture for extended periods.[1][11]

Recommended Storage Protocol: For optimal shelf-life, especially in a research setting where high purity is critical, the following storage conditions are recommended:

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

-

Temperature: Store in a freezer at or below -20°C.[6]

-

Container: Keep in a tightly sealed container to prevent moisture ingress.

While some suppliers suggest room temperature storage is adequate for short periods, long-term storage under freezer conditions is the most self-validating system to ensure reagent integrity and prevent gradual degradation.[12]

Spectroscopic Characterization: A Predictive Analysis

-

¹⁹F NMR: This is one of the most informative techniques. A characteristic broad signal or doublet is expected for the three fluorine atoms attached to boron, typically found between -129 to -141 ppm.[14] The coupling to the quadrupolar ¹¹B nucleus often results in broad peaks, but can sometimes resolve into a 1:1:1:1 quartet.

-

¹¹B NMR: A broad quartet is the hallmark of the BF₃⁻ group, resulting from the coupling of the ¹¹B nucleus with the three equivalent ¹⁹F nuclei.[13]

-

¹H NMR: The two protons of the chloromethyl group (Cl-CH₂-B) are expected to appear as a singlet. Its chemical shift will be influenced by the adjacent electronegative chlorine atom and the trifluoroborate group.

-

¹³C NMR: The carbon of the chloromethyl group will exhibit a broad signal due to coupling with the boron atom.[14]

Section 2: Synthesis and Safe Handling

Synthetic Strategy: Accessing the Reagent

Potassium halomethyltrifluoroborates are typically prepared from readily available starting materials. A common and effective strategy involves the in situ generation of a halomethyllithium species, which is then trapped with a trialkyl borate. The resulting boronate ester is not isolated but is directly treated with an aqueous solution of potassium hydrogen fluoride (KHF₂) to precipitate the stable trifluoroborate salt.[15] This final step is crucial as it converts the hydrolytically unstable boronate ester into the robust, bench-stable final product.

Safe Handling and Hazard Management (E-E-A-T)

Trustworthiness in the lab begins with safety. this compound is classified as a hazardous substance and must be handled with appropriate care.

GHS Hazard Information: [7]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol for Safe Weighing and Handling: This protocol constitutes a self-validating system by integrating safety checks at each stage.

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear nitrile gloves (double-gloving is recommended).

-

Wear a flame-resistant lab coat, fully buttoned.

-

Wear chemical safety goggles that provide a complete seal around the eyes.

-

-

Weighing Procedure:

-

Designate a specific area within the fume hood for weighing.

-

Use an analytical balance with a draft shield.

-

Carefully transfer the solid from the reagent bottle to a tared weighing vessel using a clean spatula. Avoid generating dust.

-

If any solid is spilled, clean it immediately with a damp cloth (ensure compatibility with any other chemicals present). Do not dry sweep.

-

-

Dissolution: Add the solvent to the solid slowly via a pipette or syringe while the vessel is still in the fume hood.

-

Disposal: Dispose of contaminated materials (gloves, weighing paper, etc.) in a designated solid hazardous waste container.

Section 3: Chemical Reactivity and Synthetic Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9] It serves as a stable precursor to a chloromethyl carbanion equivalent, enabling the formation of a new carbon-carbon bond with various aryl or heteroaryl electrophiles.

The Causality of the Catalytic Cycle: The success of the reaction hinges on a sequence of well-defined steps, each enabled by a specific component of the reaction mixture.

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The choice of a ligand, often a bulky electron-rich phosphine, is critical to facilitate this step and stabilize the resulting complex.

-

Transmetalation: This is the key step where the organoboron species transfers its organic group to the palladium center. The trifluoroborate salt is believed to be in equilibrium with a more reactive boronic acid or boronate species under the basic reaction conditions. The base (e.g., Cs₂CO₃ or K₂CO₃) is not merely a spectator; it is essential for activating the trifluoroborate, making the carbon-boron bond sufficiently nucleophilic to displace the halide on the palladium complex.[16]

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Field-Proven Experimental Protocol: Cross-Coupling with an Aryl Bromide

This protocol provides a robust, self-validating methodology for a typical cross-coupling reaction.

Objective: To synthesize 1-(chloromethyl)-4-methoxybenzene from 4-bromoanisole.

Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 6 mol%)

-

Cesium Carbonate (Cs₂CO₃, 3.0 equiv)

-

Anhydrous solvents: Tetrahydrofuran (THF) and Water (degassed, 4:1 v/v)

Methodology:

-

Catalyst Pre-formation (The "Why"): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ and PPh₃ in THF. The phosphine ligand coordinates to the palladium, forming the active catalytic species in situ. Using a pre-catalyst and ligand separately allows for flexibility and is often more cost-effective than using a pre-formed, ligated palladium complex.[16]

-

Reagent Addition: To the catalyst solution, add 4-bromoanisole, this compound, and cesium carbonate.

-

Solvent Addition: Add the degassed THF/water solvent mixture. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The presence of water is often beneficial for the transmetalation step with trifluoroborates.

-

Reaction: Heat the mixture to reflux (approx. 66 °C) and stir vigorously.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours). This ensures the reaction is complete before proceeding to workup, preventing yield loss.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts (e.g., cesium salts and borate byproducts), a key advantage of Suzuki couplings.[11]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Section 4: Strategic Value in Drug Discovery

The true power of reagents like this compound lies in their strategic application in complex molecule synthesis, particularly in pharmaceutical R&D.[5]

-

Late-Stage Functionalization: The stability of the C-BF₃K bond allows it to be carried through multiple synthetic steps. A chemist can build a complex core and then, in a late-stage step, use a Suzuki coupling to introduce the chloromethyl group. This is highly valuable as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

-

A Versatile Chemical Handle: The resulting chloromethylated aromatic compound is not an endpoint. The chlorine atom is a versatile leaving group, readily displaced by a variety of nucleophiles (e.g., alcohols, amines, thiols) via Sₙ2 reactions. This opens a gateway to a vast chemical space of ethers, amines, and thioethers, all from a single, stable precursor. This two-step sequence (Suzuki coupling followed by nucleophilic substitution) provides a powerful and flexible method for constructing key structural motifs found in many drug candidates.[17]

Conclusion

This compound is more than just another organoboron reagent; it is an exemplar of a modern class of compounds designed for stability, reliability, and synthetic flexibility. Its ability to be handled with ease, coupled with its potent reactivity in the robust and highly-vetted Suzuki-Miyaura cross-coupling, makes it an invaluable tool. For researchers and scientists in drug development, it provides a dependable and strategic pathway for introducing a key functional handle into complex molecular architectures, accelerating the discovery of new therapeutic agents.

References

- BLD Pharm. Potassium (chloromethyl)

- Apollo Scientific. 1279123-64-6 Cas No. | Potassium (chloromethyl)

- PubChem.

- CymitQuimica.

- Sunway Pharm Ltd.

- ResearchGate. Improved Synthesis of Potassium (Trifluoromethyl)

- Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

- PubMed.

- Fisher Scientific.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)

- Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

- Frontier Specialty Chemicals.

- Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686.

- Organic Syntheses.

- Molander, G. A., et al. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(10), 2498–2501.

- Organic Chemistry Portal.

- Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23.

- da Silva, F. C., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

- PubMed. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.

- Benchchem.

- Sigma-Aldrich.

- ResearchGate.

- Lookchem. Potassium haloalkyltrifluoroborate salts: Synthesis, application, and reversible ligand replacement with MIDA.

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 1279123-64-6|Potassium (chloromethyl)trifluoroborate|BLD Pharm [bldpharm.com]

- 7. 1279123-64-6 Cas No. | Potassium (chloromethyl)trifluoroborate | Apollo [store.apolloscientific.co.uk]

- 8. This compound | CH2BClF3K | CID 53243640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - CAS:1279123-64-6 - Sunway Pharm Ltd [3wpharm.com]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 16. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Stability and handling of potassium chloromethyltrifluoroborate under laboratory conditions

An In-Depth Technical Guide to the Stability and Handling of Potassium Chloromethyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Positioning this compound in Modern Synthesis

Potassium organotrifluoroborates have emerged from relative obscurity to become indispensable reagents in the synthetic chemist's toolkit.[1][2] Among these, this compound (K[ClCH₂BF₃]) offers a unique combination of stability and reactivity, making it a valuable building block, particularly for the construction of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. Unlike their boronic acid and ester counterparts, which are often prone to decomposition and challenging to purify, organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3][4] This inherent stability simplifies storage and handling, broadens functional group tolerance, and allows for more reliable and reproducible reaction outcomes.[3][5]

This guide provides a comprehensive overview of the stability profile, proper handling protocols, and key experimental considerations for this compound, grounded in both fundamental chemical principles and practical laboratory applications.

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is paramount to its effective use. This compound is a white crystalline solid.

| Property | Value | Source |

| Molecular Formula | CH₂BClF₃K | [6] |

| Molecular Weight | 156.39 g/mol | [6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | >300 °C | [7] |

The Stability Profile: A Multi-Factor Analysis

The utility of this compound is intrinsically linked to its conditional stability. While robust under ambient conditions, its reactivity is unlocked under specific chemical environments.

General, Thermal, and Atmospheric Stability

With very few exceptions, potassium organotrifluoroborates exhibit exceptional stability towards air and moisture, a significant advantage over most other organoboron compounds.[5] They are not hygroscopic and can be stored indefinitely at room temperature without observable decomposition.[4][5] The high melting point of related compounds (>300 °C) further attests to their considerable thermal stability.[5][7] This robustness allows the reagent to be weighed and handled in a standard laboratory atmosphere without the need for stringent inert techniques, such as a glovebox.

Hydrolytic Stability: The Role of pH

The primary degradation pathway for organotrifluoroborates is hydrolysis to the corresponding boronic acid (RB(OH)₂).[8][9][10] This process is not a sign of instability in the context of its application; rather, it is the crucial activation step for Suzuki-Miyaura coupling. The rate of this hydrolysis is highly dependent on pH and other reaction parameters.

-

Acidic Conditions: The trifluoroborate anion is susceptible to decomposition under acidic conditions.[5] Strong Brønsted acids will promote hydrodeboronation, cleaving the carbon-boron bond. Therefore, contact with acids during storage or in reaction setups where the trifluoroborate is intended to remain intact should be strictly avoided.

-

Neutral & Basic Conditions: In neutral or basic aqueous media, the hydrolysis is generally slow.[5] Under the basic conditions typically employed in Suzuki-Miyaura coupling (e.g., using Cs₂CO₃), the hydrolysis is controlled, leading to a "slow release" of the active boronic acid species. This slow release is advantageous as it keeps the instantaneous concentration of the unstable boronic acid low, thereby minimizing side reactions like oxidative homocoupling and protodeboronation.[8][9]

Compatibility with Other Reagents

-

Lewis Acids: Organotrifluoroborates are sensitive to Lewis acids, including silica gel, which can facilitate their conversion back to the corresponding boronic acids.[11] This is a critical consideration during purification by column chromatography, where prolonged contact with silica gel can lead to decomposition.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided.[7]

The conditional stability of this compound is summarized in the diagram below.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 2-5 mol%), a suitable phosphine ligand (if required, 4-10 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).

-

Inert Atmosphere: Seal the vial and cycle between vacuum and an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water or THF/water, via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography, being mindful of potential on-column decomposition if the product is sensitive.

Protocol 2: Monitoring Hydrolytic Stability by ¹⁹F NMR Spectroscopy

This protocol provides a self-validating system to assess the stability of this compound under specific, user-defined conditions. The disappearance of the [BF₃]⁻ signal in the ¹⁹F NMR spectrum provides a direct quantitative measure of hydrolysis.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., THF or acetonitrile). Also prepare a stock solution of an internal standard (e.g., fluorobenzene).

-

Reaction Setup: In a thermostated reaction vessel, combine the desired solvent system (e.g., THF/H₂O) and any additives (e.g., acid, base, or buffer).

-

Time Zero (t=0) Sample: Withdraw an aliquot of the reaction mixture before adding the trifluoroborate. Add a known amount of the internal standard stock solution and the trifluoroborate stock solution. Transfer to an NMR tube and acquire a ¹⁹F NMR spectrum.

-

Initiate Experiment: Add a known volume of the this compound stock solution to the thermostated reaction vessel to initiate the stability study.

-

Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the reaction vessel. To each aliquot, add the same known amount of the internal standard stock solution.

-

Analysis: Acquire a ¹⁹F NMR spectrum for each time point. The rate of hydrolysis can be determined by integrating the signal corresponding to K[ClCH₂BF₃] relative to the internal standard.

Conclusion

This compound stands as a robust and highly versatile reagent. Its exceptional stability under ambient conditions simplifies its handling and storage, while its controlled hydrolysis under basic conditions provides a reliable source of the corresponding boronic acid for synthetic applications. By understanding the specific factors that govern its stability—namely the avoidance of acidic and Lewis acidic conditions—researchers can confidently and effectively incorporate this powerful building block into complex synthetic routes, advancing the fields of materials science and drug discovery.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Chia, C. K., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Chia, C. K. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(28), 11667–11678. [Link]

-

Chia, C. K., & McIndoe, J. S. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. [Link]

-

Molander, G. A., & Ham, J. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(13), 2767–2770. [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Potassium Fluoride. [Link]

-

DeLano, T. J., et al. (2017). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 21(3), 433-439. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. [Link]

-

Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed. [Link]

-

PubChem. (n.d.). This compound. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | CH2BClF3K | CID 53243640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium Chloromethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the demanding sphere of pharmaceutical research and drug development, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular innovation. Among the myriad of reagents developed to facilitate these transformations, potassium organotrifluoroborates have emerged as a class of exceptionally stable and versatile building blocks. This guide provides a comprehensive technical overview of a particularly valuable member of this family: potassium chloromethyltrifluoroborate. Herein, we will delve into its molecular identity, synthesis, key applications, and the practical considerations essential for its effective and safe utilization in the laboratory.

Core Identification: CAS Number and Molecular Structure

At the heart of any chemical entity lies its unique identifier and structural formula. For this compound, these are:

The molecular structure of this compound consists of a potassium cation (K⁺) and a chloromethyltrifluoroborate anion ([CH₂ClBF₃]⁻). The anion features a central boron atom tetrahedrally bonded to a chloromethyl group (-CH₂Cl) and three fluorine atoms. This tetra-coordinate nature of the boron atom imparts significant stability to the molecule compared to its trigonal boronic acid counterparts.

Caption: 2D representation of this compound.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is conceptually based on the established preparation of its halo-analogues, potassium bromo- and iodomethyltrifluoroborates. The general strategy involves the in situ generation of a chloromethylboronate ester followed by fluorination with potassium hydrogen fluoride (KHF₂).

Causality Behind the Synthetic Strategy

The choice of reagents and reaction conditions is dictated by the need to control the reactivity of the organometallic intermediates and to ensure the formation of the stable trifluoroborate salt.

-

Generation of the Chloromethyl Anion Equivalent : Direct metallation of dichloromethane is challenging. A more controlled approach involves a lithium-halogen exchange or the use of a pre-formed (chloromethyl)lithium reagent. However, a practical and widely adopted method for the synthesis of related halomethyltrifluoroborates involves the reaction of a dihalomethane with a strong base like n-butyllithium (n-BuLi) in the presence of a trialkyl borate.

-

The Role of the Trialkyl Borate : The trialkyl borate, typically triisopropyl borate or trimethyl borate, acts as an electrophilic trap for the transient, highly reactive chloromethyl anion. This forms a boronate ester intermediate.

-

Formation of the Stable Trifluoroborate Salt : Boronic acids and their esters can be unstable and prone to dehydration to form boroxines. Conversion to the potassium trifluoroborate salt by treatment with KHF₂ offers significant advantages in terms of stability to air and moisture, making the compound a readily handleable, crystalline solid.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from procedures for related halomethyltrifluoroborates.

Materials:

-

Dichloromethane (CH₂Cl₂)

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous tetrahydrofuran (THF)

-

Water (deionized)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup : Under an inert atmosphere, a solution of dichloromethane and triisopropyl borate in anhydrous THF is prepared in a multi-necked flask equipped with a magnetic stirrer and a thermometer. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Generation of the Boronate Ester : n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a specified period to ensure the complete formation of the boronate ester intermediate.

-

Fluorination : A solution of potassium hydrogen fluoride in water is then added to the reaction mixture.

-

Workup and Isolation : The reaction mixture is allowed to warm to room temperature. The organic solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization to yield this compound as a white crystalline solid.

Caption: Synthetic workflow for this compound.

Physicochemical Properties: A Tabulated Summary

For any reagent, a clear understanding of its physical and chemical properties is paramount for its effective use and storage.

| Property | Value | Source(s) |

| CAS Number | 1279123-64-6 | [1] |

| Molecular Formula | CH₂BClF₃K | [1] |

| Molecular Weight | 156.38 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 180-184 °C | [2] |

| Solubility | Soluble in water | General knowledge |

| Stability | Air and moisture stable | General knowledge for organotrifluoroborates |

Applications in Drug Discovery and Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary and most impactful application of this compound in drug development is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.

The Advantage of Potassium Organotrifluoroborates

Potassium organotrifluoroborates, including the chloromethyl derivative, offer several key advantages over traditional boronic acids and esters in the context of drug discovery:

-

Enhanced Stability : They are generally crystalline, free-flowing solids that are stable to both air and moisture, which simplifies handling, storage, and weighing, leading to improved reproducibility.

-

High Functional Group Tolerance : The Suzuki-Miyaura coupling using organotrifluoroborates is compatible with a wide array of functional groups commonly found in complex pharmaceutical intermediates.

-

Reduced Protodeboronation : They are less prone to protodeboronation (cleavage of the C-B bond by a proton source) compared to boronic acids, which can lead to higher yields and cleaner reactions.

-

Safety : Boron-based reagents are generally less toxic than their organotin or organozinc counterparts, and their byproducts are more easily removed during workup.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

-

Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation : The organotrifluoroborate, in the presence of a base, transfers its organic group (in this case, the chloromethyl group) to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Field-Proven Insights: Applications in Medicinal Chemistry

While specific, named drug synthesis examples directly employing this compound are not readily found in publicly available literature (often due to proprietary considerations in early-stage drug discovery), its utility can be inferred from the extensive use of related organotrifluoroborates in medicinal chemistry. The chloromethyl group serves as a versatile handle that can be further elaborated. For instance, the resulting chloromethylated aromatic or heterocyclic core can undergo nucleophilic substitution to introduce a variety of functional groups, such as amines, alcohols, and thiols, which are crucial for modulating the pharmacological properties of a drug candidate.

Safety, Handling, and Storage: A Self-Validating System

Ensuring the safe handling and storage of any chemical reagent is a critical component of laboratory practice and is integral to the trustworthiness of any experimental protocol.

Hazard Identification

Based on data for similar organotrifluoroborate compounds, this compound should be handled with care. Potential hazards include:

-

Skin Irritation : May cause skin irritation upon contact.

-

Eye Irritation : May cause serious eye irritation.

-

Respiratory Irritation : May cause respiratory irritation if inhaled.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.

-

Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoiding Contact : Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

Storage Recommendations

-

Container : Keep the container tightly closed.

-

Environment : Store in a cool, dry, and well-ventilated place.

-

Incompatibilities : Store away from strong oxidizing agents.

By adhering to these safety protocols, researchers can create a self-validating system where the integrity of the experiment is maintained through the safe and proper use of all reagents.

Conclusion: A Versatile Tool for the Modern Chemist

This compound represents a valuable and versatile reagent for the modern organic chemist, particularly those engaged in drug discovery and development. Its inherent stability, ease of handling, and predictable reactivity in the powerful Suzuki-Miyaura cross-coupling reaction make it an attractive choice for the construction of complex molecular frameworks. By understanding its fundamental properties, synthesis, and applications, researchers can confidently incorporate this powerful tool into their synthetic strategies, paving the way for the discovery of novel and impactful therapeutic agents.

References

-

This compound, PubChem CID 53243640, National Center for Biotechnology Information. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Org. Lett.2006 , 8 (10), 2031–2034. [Link]

-

This compound, ChemBK. [Link]

Sources

A Technical Guide to Potassium Organotrifluoroborate Salts: From Discovery to Application in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era in Organoboron Chemistry

In the landscape of synthetic organic chemistry, the quest for stable, versatile, and efficient reagents is a perpetual endeavor. Among the myriad of tools available to chemists, organoboron compounds have carved out a significant niche, particularly in the realm of carbon-carbon bond formation. While boronic acids and their esters have long been the workhorses of the celebrated Suzuki-Miyaura cross-coupling reaction, their inherent instability and propensity for decomposition have often presented challenges. A significant breakthrough came with the advent of potassium organotrifluoroborate salts, a class of tetracoordinate organoboron reagents that exhibit exceptional stability to air and moisture, coupled with robust reactivity.[1] This guide provides an in-depth exploration of the discovery, history, synthesis, and application of these remarkable reagents, tailored for professionals in research and drug development.

The Genesis of a Superior Reagent: A Historical Perspective

The journey of potassium organotrifluoroborate salts from laboratory curiosities to indispensable synthetic tools is a testament to persistent scientific inquiry. While organotrifluoroborate complexes were first described in 1940, their synthetic potential remained largely untapped for decades.[2] A pivotal moment in their history was the preparation of potassium trifluoromethyltrifluoroborate in the 1960s, which highlighted the stabilizing effect of the trifluoroborate moiety on otherwise unstable organoboron species.[2][3]

However, it was the development of improved and more accessible synthetic methods in the mid-1990s that truly catalyzed the widespread adoption of potassium organotrifluoroborates. A significant advancement was the use of potassium hydrogen difluoride (KHF2) as an efficient fluorinating agent for trivalent boron compounds, a method that proved to be compatible with a wide array of functional groups.[2][4] This breakthrough paved the way for the straightforward and scalable synthesis of a diverse library of potassium organotrifluoroborate salts, unlocking their full potential for applications in organic synthesis.

Physicochemical Properties: The Foundation of Their Utility

The exceptional utility of potassium organotrifluoroborate salts stems from their unique physicochemical properties, which offer distinct advantages over their boronic acid and ester counterparts.

| Property | Description | Significance in Synthesis |

| Appearance | Crystalline, free-flowing solids[1] | Ease of handling, weighing, and storage. |

| Stability | Remarkably stable to both air and moisture; can be stored indefinitely at room temperature[1] | Simplifies storage and handling, eliminating the need for inert atmosphere techniques in many cases. Allows for broader functional group tolerance and harsher reaction conditions. |

| Stoichiometry | Exist as well-defined monomers[5] | Avoids the complications of boronic acids existing in equilibrium with their cyclic trimeric anhydrides (boroxines), leading to more precise and reproducible reaction outcomes. |

| Toxicity | Low toxicity of the reagents and their byproducts[2] | Environmentally benign, a crucial consideration in modern "green" chemistry and pharmaceutical manufacturing. |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, DMF, and acetone[3] | Facilitates their use in a variety of reaction media. |

The Synthesis of Potassium Organotrifluoroborates: A Practical Guide

The accessibility of potassium organotrifluoroborates is a key factor in their widespread use. Several reliable methods have been developed for their synthesis, often in high yield and purity.

General Synthesis Workflow

The most common and practical approach involves the conversion of a corresponding organoboron precursor, such as a boronic acid or an in situ generated organoborane, into the trifluoroborate salt using potassium hydrogen difluoride (KHF2).

Caption: Catalytic cycle of the Suzuki-Miyaura coupling with a potassium organotrifluoroborate.

The key advantages of using potassium organotrifluoroborates in this reaction include:

-

Improved Yields and Purity: The slow release of the reactive boronic acid can suppress unwanted side reactions, such as homo-coupling. [5]* Broader Substrate Scope: The stability of the C-B bond in organotrifluoroborates allows for the coupling of a wider range of functionalized substrates. [6]* Stereospecificity: Reactions involving alkenyltrifluoroborates often proceed with high stereospecificity. [7]

Applications in Drug Discovery and Development

The robustness and versatility of potassium organotrifluoroborate salts have made them invaluable tools in the synthesis of complex molecules, particularly in the pharmaceutical industry. [8][9]Their ability to participate in late-stage functionalization of drug candidates allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. Furthermore, their low toxicity profile is a significant asset in the development of scalable and sustainable manufacturing processes for active pharmaceutical ingredients (APIs).

Conclusion

Potassium organotrifluoroborate salts have transitioned from being chemical novelties to indispensable reagents in the synthetic chemist's toolbox. Their exceptional stability, ease of preparation, and broad reactivity profile have solidified their position as superior alternatives to traditional organoboron compounds in many applications. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and synthetic utility of these powerful reagents is essential for driving innovation in chemical synthesis and accelerating the discovery of new medicines.

References

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Journal of Organic and Inorganic Chemistry. [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

-

Darses, S., & Genet, J. P. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform, 39(32). [Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Arnold, D. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Biolatto, B. (2003). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 80, 179. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3871-3874. [Link]

-

Darses, S., & Genet, J. P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Dreher, S. D., et al. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic Letters, 14(1), 82-85. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148-11149. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of functionalized organotrifluoroborates via halomethyltrifluoroborates. Organic Letters, 8(10), 2031-4. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2008). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 10(15), 3247-3250. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

-

Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

-

Molander, G. A., & Cavalcanti, L. N. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7364-7369. [Link]

-

Batey, R. A., & Thadani, A. N. (2002). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters, 4(10), 1695-1698. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Mechanism of action of potassium chloromethyltrifluoroborate in organic reactions

An In-Depth Technical Guide to the Mechanism of Action of Potassium Chloromethyltrifluoroborate in Organic Reactions

Authored by: A Senior Application Scientist

Abstract

Potassium organotrifluoroborates have revolutionized modern organic synthesis, offering a stable, versatile, and highly effective class of nucleophilic partners for cross-coupling reactions. Their superior handling characteristics compared to boronic acids and esters have cemented their role in both academic research and industrial applications, particularly in pharmaceutical development. This guide provides an in-depth exploration of the mechanism of action of a specific and versatile member of this class: this compound. We will dissect its role in the context of the Suzuki-Miyaura reaction, detailing the critical steps from activation to catalytic turnover, and explore its utility as a synthetic building block. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this reagent's function and application.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation. While traditionally reliant on boronic acids, these reagents suffer from inherent limitations, including instability towards air and moisture, and a propensity for side reactions like protodeboronation and homocoupling.[1] This led to the development of alternatives, with potassium organotrifluoroborates (R-BF₃K) emerging as exceptionally robust substitutes.[2][3]

These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, which simplifies their handling, storage, and stoichiometric measurement.[1][3] this compound, the focus of this guide, not only participates directly in cross-coupling but also serves as a valuable precursor for a variety of other functionalized trifluoroborates, making it a powerful tool in the synthetic chemist's arsenal.[4]

The Core Mechanism: A Tale of Two Steps

A common misconception is that the trifluoroborate salt [R-BF₃]⁻K⁺ directly participates in the transmetalation step of the palladium catalytic cycle. The reality is more nuanced. The trifluoroborate moiety acts as a protecting group for the more reactive boronic acid, which is generated in situ. The overall mechanism is best understood as a two-part process: hydrolysis followed by the catalytic cross-coupling cycle.

Part I: Hydrolysis - The "Slow Release" Activation

The operative nucleophile in the Suzuki-Miyaura reaction is not the trifluoroborate itself but the corresponding boronic acid (R-B(OH)₂).[5][6][7] The reaction is therefore critically dependent on the initial hydrolysis of the R-BF₃K salt. This step requires the presence of water and a base (e.g., K₂CO₃, Cs₂CO₃).[8][9]

R-BF₃K + 2 H₂O + Base ⇌ R-B(OH)₂ + 3 F⁻ + K⁺ + [Base-H]⁺

This equilibrium represents the "deprotection" of the boronic acid. A key advantage of using trifluoroborates is that this hydrolysis often proceeds slowly. This "slow release" strategy maintains a low steady-state concentration of the reactive boronic acid, which is crucial for minimizing undesirable side reactions that plague the direct use of boronic acids.[5][7][10]

The rate of hydrolysis is highly sensitive to the nature of the organic group (R), the solvent system, and the base.[5][10] Some substrates even exhibit an "acid-base paradox," where they require acid catalysis for efficient hydrolysis despite the nominally basic reaction conditions, a phenomenon that can be influenced by physical parameters like stirring rate and the shape of the reaction vessel.[5][6][7]

Part II: The Palladium Catalytic Cycle

Once the chloromethylboronic acid is generated in situ, it enters the well-established Suzuki-Miyaura catalytic cycle.

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to an organic electrophile (Ar-X, where X is typically Cl, Br, I, or OTf) to form a Pd(II) complex, Ar-Pd(II)-X.

-

Transmetalation : This is the crucial C-C bond-forming step. The base activates the in situ-generated boronic acid to form a more nucleophilic borate species, [R-B(OH)₃]⁻.[11][12] This borate then transfers its organic group (the chloromethyl moiety) to the palladium center, displacing the halide and forming the Ar-Pd(II)-R complex.

-

Reductive Elimination : The Ar-Pd(II)-R intermediate undergoes reductive elimination to yield the final cross-coupled product (Ar-CH₂Cl) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

The complete mechanistic pathway, from stable precursor to final product, is illustrated below.

Synthetic Utility Beyond Direct Coupling: A Versatile Building Block

While this compound can be used directly in cross-coupling, its true power lies in its role as a precursor to other functionalized trifluoroborates. The chloro-substituent is susceptible to nucleophilic substitution, providing a straightforward route to a diverse array of reagents that are otherwise difficult to synthesize.

A prime example is the synthesis of potassium alkoxymethyltrifluoroborates. By reacting potassium bromomethyltrifluoroborate (a close analog) with various alkoxides, a range of alkoxymethyltrifluoroborates can be prepared in excellent yields.[4] These novel reagents can then be used in Suzuki-Miyaura reactions to couple with aryl chlorides, providing a unique and powerful method for constructing complex ether linkages.[4]

Experimental Protocol: A Practical Guide

The following protocol is a representative example for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate with an aryl chloride, which serves as a robust template for reactions involving this compound and its derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup : To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv., 0.5 mmol), the potassium alkyltrifluoroborate (1.05 equiv., 0.525 mmol), and the base (e.g., K₂CO₃, 3.0 equiv., 1.5 mmol).[1]

-

Inert Atmosphere : Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition : Add the solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O 10:1, 5.5 mL total volume).[1]

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., RuPhos). The catalyst system is typically added as a solution after the initial degassing.

-

Reaction : Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

-

Monitoring : Monitor the reaction's progress by TLC or GC-MS analysis of aliquots.

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography.[1]

Data Summary: Reaction Conditions

The optimal conditions for Suzuki-Miyaura coupling of organotrifluoroborates are highly substrate-dependent. The following table summarizes typical conditions for various electrophiles.

| Electrophile | Catalyst System | Base | Solvent System | Temp (°C) | Typical Yield | Reference(s) |

| Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | Good-Excellent | [13] |

| Aryl Chloride | Pd(OAc)₂ / S-Phos | K₂CO₃ | Ethanol | 80 | Good-Excellent | [8] |

| Aryl Triflate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 80 | Good-Excellent | [9][14] |

| Alkenyl Bromide | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | Good | [13] |

Conclusion

This compound and its parent class of organotrifluoroborates represent a significant advancement in cross-coupling chemistry. Their mechanism of action, centered on the slow, controlled release of the active boronic acid species, provides a powerful solution to the stability and reactivity challenges associated with traditional organoboron reagents. By understanding this mechanism—from the initial base-mediated hydrolysis to the final reductive elimination from the palladium center—researchers can better harness the synthetic power of these reagents. The added versatility of this compound as a functionalizable building block further extends its utility, enabling novel synthetic disconnections and facilitating the construction of complex molecules vital to drug discovery and materials science.

References

-

Loyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Loyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link]

-

Loyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Synfacts, 10(05), 0546. [Link]

-

Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(1), 107-110. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. PubMed. [Link]

-

May, S. A., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. National Institutes of Health. [Link]

-

Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. National Institutes of Health. [Link]

-

Hernandes, M. Z., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.ed.ac.uk [pure.ed.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for potassium chloromethyltrifluoroborate

An In-Depth Technical Guide to the Spectroscopic Characterization of Potassium Chloromethyltrifluoroborate

Introduction

This compound (K[ClCH₂BF₃]) is a versatile and bench-stable organoboron reagent that has gained significant traction in modern organic synthesis.[1] As part of the broader class of potassium organotrifluoroborates, it serves as a valuable precursor in various cross-coupling reactions, offering distinct advantages in stability, handling, and reactivity compared to its boronic acid counterparts.[2] Accurate and comprehensive characterization of this reagent is paramount to ensure purity, confirm identity, and understand its chemical behavior.

This technical guide, designed for researchers and drug development professionals, provides a detailed examination of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings and practical considerations for each technique, presenting expected data based on established literature for analogous compounds and providing field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview